N-(cyanomethyl)-2,2-difluoroacetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-3(6)4(9)8-2-1-7/h3H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBCNIUUKYCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 2,2-Difluoroacetyl Chloride with Cyanomethylamine
The most straightforward method involves reacting 2,2-difluoroacetyl chloride with cyanomethylamine (NH₂CH₂CN). This nucleophilic acyl substitution proceeds under mild conditions:
$$
\text{ClC(O)CF}2\text{H} + \text{NH}2\text{CH}2\text{CN} \rightarrow \text{NH(CH}2\text{CN)C(O)CF}_2\text{H} + \text{HCl}
$$
Procedure :
- Cyanomethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane at 0°C.
- 2,2-Difluoroacetyl chloride (1.1 equiv) is added dropwise under nitrogen.
- Triethylamine (1.2 equiv) is introduced to scavenge HCl.
- The reaction is stirred for 6–8 hours at room temperature.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Key Considerations :
- Excess acyl chloride ensures complete conversion.
- Moisture-sensitive intermediates necessitate anhydrous conditions.
Multi-Component Condensation Reactions
Adapting methodologies from cyanomethyl vinyl ether synthesis, a one-pot approach combines formaldehyde, hydrogen cyanide, and 2,2-difluoroacetamide:
$$
\text{HCHO} + \text{HCN} + \text{NH}2\text{C(O)CF}2\text{H} \rightarrow \text{NH(CH}2\text{CN)C(O)CF}2\text{H} + \text{H}_2\text{O}
$$
Catalytic System :
- N-Methylmorpholine (5 mol%) facilitates cyanide transfer.
- Solvent: n-Hexane/ethyl acetate (4:1).
Outcome :
Nucleophilic Substitution of 2-Bromo-2,2-Difluoroacetamide
2-Bromo-2,2-difluoroacetamide (C₂H₂BrF₂NO) serves as a precursor for bromide-cyanide exchange:
$$
\text{BrC(O)CF}2\text{NH}2 + \text{KCN} \rightarrow \text{NCCH}2\text{NHC(O)CF}2\text{H} + \text{KBr}
$$
Conditions :
- Potassium cyanide (1.5 equiv) in DMF at 80°C for 12 hours.
- Caution : Requires rigorous control of pH and temperature to avoid HCN release.
Yield : 50–55% with residual bromide <2%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Direct Amidation | Multi-Component | Nucleophilic Substitution |
|---|---|---|---|
| Optimal Solvent | Dichloromethane | n-Hexane/EtOAc | DMF |
| Temperature | 25°C | 0–5°C | 80°C |
| Reaction Time | 6–8 hours | 1 hour | 12 hours |
Key Findings :
- Polar aprotic solvents (DMF) enhance nucleophilicity in substitution reactions.
- Low temperatures suppress side reactions in multi-component systems.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Amidation | 72 | 98 | High | HCl generation |
| Multi-Component | 60 | 90 | Moderate | Cyanide handling |
| Nucleophilic Substitution | 55 | 85 | Low | HCN risk, bromide waste |
Recommendations :
- Direct amidation is preferred for industrial-scale production due to simplicity.
- Multi-component reactions offer atom economy but require stringent safety protocols.
Industrial-Scale Production Considerations
- Cost Analysis :
- 2,2-Difluoroacetyl chloride: $120/kg (bulk pricing).
- Cyanomethylamine: $95/kg (technical grade).
- Purification :
- Crystallization from ethyl acetate/hexane reduces impurities to <0.5%.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions include amides, nitriles, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(cyanomethyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
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